molecular formula C14H8N4OS B2678504 4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 900004-32-2

4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2678504
CAS No.: 900004-32-2
M. Wt: 280.31
InChI Key: KGJUAXVRFGFKOB-UHFFFAOYSA-N
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Description

4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.

    Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives. Similar compounds include:

Properties

IUPAC Name

4-cyano-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4OS/c15-7-9-1-3-10(4-2-9)13(19)18-12-11-5-6-20-14(11)17-8-16-12/h1-6,8H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJUAXVRFGFKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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